![molecular formula C19H13BrN4OS B2626882 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111260-27-5](/img/structure/B2626882.png)
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine” is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, a thioether linkage, and a pyridazine ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit a combination of aromatic and non-aromatic regions, polar and non-polar regions, and potentially chiral centers depending on the exact arrangement of its atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the bromophenyl group might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The oxadiazole ring might participate in nucleophilic addition or electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the aromaticity of its rings, and its reactivity could be affected by the presence of electrophilic or nucleophilic sites .
Applications De Recherche Scientifique
Synthesis and Biological Properties
The synthesis of related bifunctional compounds involves a ring transformation reaction of sydnone derivatives, leading to the creation of various heterocyclic compounds, including oxadiazol-2-ones and biheterocyclic compounds with potential antifungal activities greater than reference drugs (Kamble, Latthe, & Badami, 2007).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial efficacy of derivatives. For instance, triazol derivatives synthesized through reactions of oxadiazole with primary amines showed promising antimicrobial activity against various bacterial strains and fungi (Kaneria et al., 2016). Another study synthesized oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives, which were found to possess good or moderate activities against selected bacterial strains, excluding Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Structural Analysis
The crystal structure analysis of related compounds reveals the presence of intramolecular and intermolecular hydrogen bonds that contribute to their stability and potential biological activities. For example, the structure of a triazolothiadiazine derivative displayed an S(6) ring motif generated by an intramolecular C—H⋯O hydrogen bond, with the 3,6-dihydro-1,3,4-thiadiazine ring adopting a twist-boat conformation (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Nematocidal and Antileishmanial Activities
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for the development of nematicides (Liu et al., 2022). Additionally, antileishmanial studies on 4-amino-1,2,4-triazole derivatives provided insights into their potential application in combating Leishmania infections (Süleymanoğlu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMVGBIDQCSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)
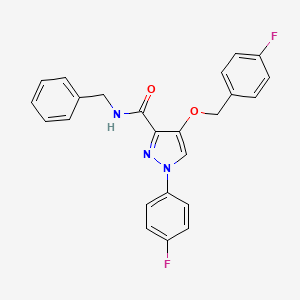
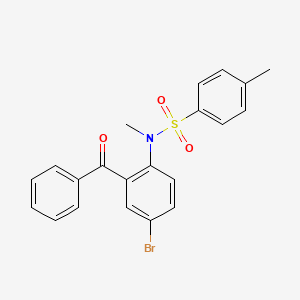
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
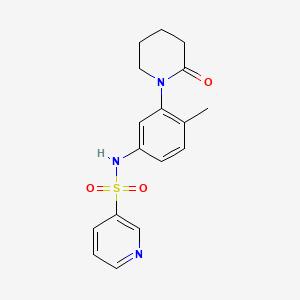
![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)
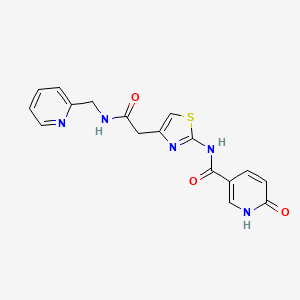
![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)
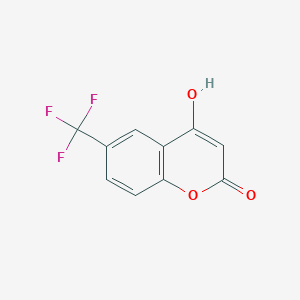
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2626819.png)
![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)